(1S)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol
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Overview
Description
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring a benzimidazole moiety attached to a phenyl ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the benzimidazole ring followed by its attachment to the phenyl ring and subsequent introduction of the ethan-1-ol group. One common method involves the Debus–Radziszewski imidazole synthesis, which uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . The reaction conditions are usually mild, and the process can be optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Phenyl derivatives: Compounds like 4-phenylethanol and 4-phenylbenzimidazole are structurally related.
Uniqueness
(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol is unique due to its specific chiral configuration and the combination of the benzimidazole and phenyl-ethanol moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
(1S)-1-[4-(benzimidazol-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H14N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-11,18H,1H3/t11-/m0/s1 |
InChI Key |
CXJSBDJEFFPWRT-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
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